Cibenzoline

Description

CIFENLINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

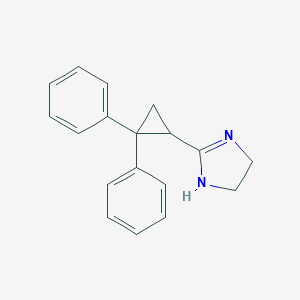

2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOBOOXFSRWSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022819 | |

| Record name | Cifenline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53267-01-9 | |

| Record name | Cibenzoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53267-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cifenline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053267019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibenzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cifenline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cibenzoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIFENLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7489237QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Cibenzoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cibenzoline is a class I antiarrhythmic agent with a unique pharmacological profile characterized by potent sodium channel blockade and additional effects on other ion channels and receptors. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental methodologies used in its evaluation. Quantitative data are summarized in structured tables for ease of reference, and critical signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of antiarrhythmic therapies.

Introduction

This compound is an imidazoline derivative developed for the management of cardiac arrhythmias.[1] It is classified as a class I antiarrhythmic drug, primarily exerting its effects through the blockade of fast sodium channels in cardiomyocytes.[2] Its therapeutic applications include the treatment of both supraventricular and ventricular arrhythmias.[3] Understanding the intricate pharmacological profile of this compound is crucial for its safe and effective use and for the development of novel antiarrhythmic agents.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (INa) in a use-dependent manner, which is characteristic of class I antiarrhythmic drugs.[4][5] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2]

In addition to its potent effect on sodium channels, this compound also exhibits inhibitory effects on other cardiac ion channels, contributing to its overall antiarrhythmic properties. These include:

-

L-type Calcium Channels (ICaL): this compound blocks L-type calcium channels, which can contribute to its negative inotropic effects.[6][7]

-

Potassium Channels: It demonstrates inhibitory effects on several potassium currents, including the delayed rectifier potassium current (IK) and the inward rectifier potassium current (IK1).[8]

-

Muscarinic Receptors: this compound possesses anticholinergic properties, acting as an antagonist at muscarinic receptors.[9] This effect can influence the autonomic control of the heart.

The multi-channel blocking and receptor-modulating properties of this compound contribute to its complex electrophysiological profile and therapeutic efficacy.

Pharmacological Data

In Vitro Efficacy and Binding Affinity

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels and its binding affinity for muscarinic receptors.

| Ion Channel | Parameter | Value (µM) | Species/Cell Type | Reference |

| Sodium Channel (INa) | Kd | 7.8 | Guinea-pig ventricular cells | [8] |

| L-type Calcium Channel (ICaL) | IC50 | 14 | Guinea-pig cardiac myocytes | [7] |

| Kd | 14.4 | Guinea-pig ventricular cells | [8] | |

| IC50 | 30 | Guinea-pig ventricular myocytes | [10] | |

| Delayed Rectifier K+ Channel (IK) | Kd | 23.0 | Guinea-pig ventricular cells | [8] |

| Inward Rectifier K+ Channel (IK1) | Kd | 33.7 | Guinea-pig ventricular cells | [8] |

| Na+/Ca2+ Exchanger (INCX) (outward) | IC50 | 77 | Guinea-pig cardiac ventricular myocytes | [11] |

| Na+/Ca2+ Exchanger (INCX) (inward) | IC50 | 84 | Guinea-pig cardiac ventricular myocytes | [11] |

| Acetylcholine-activated K+ Current (IKACh) | EC50 | 8 | Guinea-pig atrial myocytes | [9] |

| Receptor Subtype | Parameter | Value (µM) | Species/Cell Type | Reference |

| Muscarinic M1 Receptor | IC50 | Not specified | Human (CHO cells) | [12] |

| Muscarinic M2 Receptor | IC50 | Not specified | Human (CHO cells) | [12] |

| Muscarinic M3 Receptor | IC50 | Not specified | Human (CHO cells) | [12] |

Note: The referenced study provided a comparison of potencies but not specific IC50 values for each muscarinic receptor subtype.

Pharmacokinetic Properties

| Parameter | Value | Population | Reference |

| Bioavailability (Oral) | ~92% | Healthy Subjects | [13] |

| Elimination Half-life (t1/2) | 4.02 hours (IV), 3.4 hours (oral) | Healthy Subjects | [13] |

| 7.6 - 22.3 hours (mean 12.3 hours) | Arrhythmia Patients | [14] | |

| 7.4 - 23.6 hours | Patients with Renal Impairment | [8] | |

| Time to Peak Plasma Concentration (Tmax) | 1.6 hours | Healthy Subjects | [13] |

| Total Body Clearance | 826 ml/min (IV) | Healthy Subjects | [13] |

| Renal Clearance | 499 ml/min (IV), 439 ml/min (oral) | Healthy Subjects | [13] |

| Metabolism | Hepatic, via CYP2D6 and CYP3A4 | Human | [15] |

Electrophysiological Effects (Pharmacodynamics)

| Parameter | Effect | Species/Condition | Reference |

| Action Potential Duration (APD) | Lengthened | Canine ventricular muscle | [16] |

| Shortened | Guinea-pig ventricular cells | [8] | |

| Maximum Rate of Depolarization (Vmax) | Decreased | Canine ventricular muscle | [16] |

| Effective Refractory Period (ERP) | Prolonged | Canine ventricular muscle | [16] |

| PR Interval | Increased | Humans | [1] |

| QRS Duration | Increased | Humans | [1] |

| QTc Interval | Increased | Humans | [1] |

| HV Interval | Markedly Lengthened | Humans | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cardiomyocytes

Caption: Intracellular signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Preclinical Evaluation

Caption: Experimental workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol outlines the general procedure for assessing the effects of this compound on cardiac ion channels using the whole-cell patch-clamp technique on isolated cardiomyocytes.

5.1.1. Cardiomyocyte Isolation

-

Heart Excision: Hearts are rapidly excised from anesthetized animals (e.g., guinea pigs, rabbits) and placed in a chilled, calcium-free buffer.[17]

-

Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused on a Langendorff apparatus with a calcium-free solution to wash out blood, followed by an enzyme solution (e.g., collagenase, protease) to digest the extracellular matrix.[14]

-

Cell Dissociation: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

-

Cell Filtration and Resuspension: The cell suspension is filtered to remove undigested tissue and centrifuged at low speed. The resulting cell pellet is resuspended in a storage solution containing a low concentration of calcium.[14]

5.1.2. Whole-Cell Patch-Clamp Recording

-

Cell Plating: Isolated cardiomyocytes are plated onto a glass coverslip in a recording chamber mounted on an inverted microscope.

-

Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution mimicking the intracellular ionic composition.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Protocol: Specific voltage-clamp protocols are applied to isolate and record individual ionic currents (e.g., INa, ICaL, IKr, IKs).

-

Drug Application: this compound is applied to the bath solution at various concentrations, and the effects on the recorded currents are measured.

-

Data Analysis: The concentration-response relationship is determined to calculate the IC50 value for each ion channel.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors in membrane preparations.

5.2.1. Membrane Preparation

-

Cell Culture and Harvesting: Cells expressing the target receptor (e.g., CHO cells transfected with muscarinic receptor subtypes) are cultured and harvested.

-

Homogenization: The cell pellet is resuspended in a lysis buffer and homogenized using a Dounce or Polytron homogenizer.[18]

-

Centrifugation: The homogenate is centrifuged at high speed to pellet the cell membranes. The supernatant is discarded.

-

Washing and Storage: The membrane pellet is washed and resuspended in a storage buffer. Protein concentration is determined, and the membranes are stored at -80°C.[13]

5.2.2. Competitive Binding Assay

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of unlabeled this compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist) from the total binding. The IC50 value for this compound is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol outlines a method to assess the metabolism of this compound and identify the responsible cytochrome P450 (CYP) enzymes using human liver microsomes.

5.3.1. Incubation with Human Liver Microsomes

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (or NADPH), and a buffer solution.

-

Incubation: this compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points.[19]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: The samples are centrifuged, and the supernatant containing the remaining this compound and its metabolites is collected.

5.3.2. CYP Enzyme Phenotyping

-

Incubation with Specific CYP Inhibitors: this compound is incubated with human liver microsomes in the presence and absence of selective chemical inhibitors for different CYP isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).[15][20]

-

Incubation with Recombinant CYP Enzymes: this compound is incubated with individual recombinant human CYP enzymes to directly assess which isoforms can metabolize the drug.

-

Analysis: The formation of this compound metabolites is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Interpretation: A significant reduction in metabolite formation in the presence of a specific inhibitor or the formation of metabolites by a specific recombinant CYP enzyme indicates the involvement of that isoform in this compound metabolism.

Conclusion

This compound is a multifaceted antiarrhythmic agent with a well-characterized pharmacological profile. Its primary mechanism of action, the blockade of cardiac sodium channels, is complemented by its effects on calcium and potassium channels, as well as muscarinic receptors. This comprehensive technical guide provides a detailed overview of the quantitative pharmacology of this compound, along with the fundamental experimental protocols for its investigation. The provided data tables and diagrams serve as a valuable resource for researchers and drug development professionals, facilitating a deeper understanding of this important antiarrhythmic drug and aiding in the future development of novel cardiac therapies.

References

- 1. Electrophysiologic effects, antiarrhythmic activity and pharmacokinetics of this compound studied with programmed stimulation of the heart in patients with supraventricular reentrant tachycardias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Na+ channel blocking effects of this compound on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the myocardial Ca2+ inward current by the class 1 antiarrhythmic agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the myocardial Ca2+ inward current by the class 1 antiarrhythmic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound, a new class Ia antiarrhythmic drug, on various membrane ionic currents and action potentials of guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of this compound-induced anticholinergic action in single atrial myocytes: comparison with effect of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of Ca2+ channel inhibitory effects of this compound with verapamil on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. A modified method for isolation of human cardiomyocytes to model cardiac diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereoselective metabolism of this compound, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An improved method for isolating cardiac myocytes useful for patch-clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. researchgate.net [researchgate.net]

An In-Depth Analysis of Cibenzoline's Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An authoritative guide for researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive analysis of the structure-activity relationship (SAR) of the antiarrhythmic agent, cibenzoline. This document synthesizes the current understanding of this compound's mechanism of action, explores the structural features crucial for its therapeutic effects, and details the experimental methodologies used in its evaluation.

Introduction to this compound

This compound is a class I antiarrhythmic agent primarily utilized in the management of cardiac arrhythmias.[1][2] Its core chemical structure is characterized as a diphenylcyclopropyl-imidazoline derivative.[3] The primary mechanism of action of this compound involves the blockade of fast sodium channels in cardiomyocytes, which are responsible for the rapid depolarization phase (phase 0) of the cardiac action potential.[4][5] This action decreases the maximum rate of depolarization, slows conduction velocity, and prolongs the effective refractory period of cardiac tissue, thereby suppressing abnormal heart rhythms.[5][6][7]

In addition to its principal sodium channel blocking activity, this compound also exhibits some effects on other ion channels, including potassium and calcium channels, and possesses mild anticholinergic properties.[4][5] This multi-channel activity may contribute to its overall antiarrhythmic profile.

Core Structure and Known Biological Activities

The chemical structure of this compound, 2-(2,2-diphenylcyclopropyl)-2-imidazoline, is fundamental to its pharmacological activity. The key structural components include:

-

Diphenylmethyl Group: This bulky, lipophilic group is common in many ion channel blockers and is believed to play a critical role in the interaction with the channel protein.

-

Cyclopropane Ring: This rigid ring structure likely influences the spatial orientation of the diphenyl groups, contributing to the specificity of the drug-receptor interaction.

-

Imidazoline Ring: This nitrogen-containing heterocyclic moiety is crucial for the compound's activity and likely contributes to its binding affinity and pharmacokinetic properties.

While a systematic and publicly available SAR study on a wide range of this compound analogs is not extensively documented in the reviewed literature, the known biological activities of this compound provide a foundation for understanding its therapeutic effects and potential for modification.

Quantitative Analysis of this compound's Biological Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound on various ion channels. This data is essential for understanding its potency and selectivity.

| Target Ion Channel | Parameter | Value | Species/Cell Line | Reference |

| Fast Sodium Channel (INa) | Use-dependent Vmax reduction | Significant at ≥ 3 µM | Guinea-pig papillary muscle | [7] |

| ATP-sensitive K+ Channel (IK(ATP)) | IC50 | 1.5 µM | Rat pancreatic β-cells | |

| hERG (IKr) | IC50 | 8.8 µM | Rat sino-atrial nodal cells | |

| IKs | IC50 | 12.3 µM | Rat sino-atrial nodal cells | |

| Slow Inward Ca2+ Current (ICa) | IC50 | 30 µM | Guinea-pig ventricular myocytes | |

| Na+/Ca2+ Exchange Current (INCX) | IC50 (outward) | 77 µM | Guinea-pig cardiac ventricular myocytes | |

| Na+/Ca2+ Exchange Current (INCX) | IC50 (inward) | 84 µM | Guinea-pig cardiac ventricular myocytes |

Structure-Activity Relationship (SAR) Insights and Future Directions

Due to a lack of publicly available data on a series of this compound analogs, a detailed quantitative SAR analysis is not feasible at this time. However, based on the known pharmacology of this compound and general principles of medicinal chemistry for antiarrhythmic drugs, several hypotheses for future SAR studies can be proposed:

-

Modification of the Diphenyl Groups: Substitution on the phenyl rings with electron-withdrawing or electron-donating groups could modulate the lipophilicity and electronic properties of the molecule, potentially affecting its binding affinity and selectivity for different ion channels.

-

Alterations to the Cyclopropane Ring: Opening or replacing the cyclopropane ring with other small, rigid linkers could alter the conformational constraints of the molecule, leading to changes in activity.

-

Derivatization of the Imidazoline Ring: Modifications to the imidazoline ring, such as N-alkylation or substitution, could impact the drug's pKa, solubility, and metabolic stability, thereby influencing its pharmacokinetic profile and duration of action.

A systematic approach to synthesizing and evaluating analogs with these modifications would be crucial to developing a comprehensive SAR for this class of compounds.

Experimental Protocols

The following section outlines the general methodologies for key experiments cited in the evaluation of this compound and its potential analogs.

Synthesis of this compound and its Analogs

While specific synthetic routes for a wide range of this compound analogs are not detailed in the available literature, a general approach can be inferred from related chemistries. The synthesis would likely involve a multi-step process culminating in the formation of the diphenylcyclopropyl-imidazoline core.

Hypothetical Synthetic Workflow:

Electrophysiological Evaluation using Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channels. Both whole-cell and single-channel recording configurations can be employed to characterize the inhibitory effects of this compound analogs on sodium, potassium, and calcium channels in isolated cardiomyocytes or cell lines expressing the specific channel of interest.

Experimental Workflow for Patch-Clamp Analysis:

Signaling Pathways and Mechanism of Action

This compound's primary therapeutic effect is achieved through the direct blockade of voltage-gated sodium channels, which interrupts the propagation of aberrant electrical impulses in the heart.

Signaling Pathway of this compound's Antiarrhythmic Action:

Conclusion and Future Perspectives

This compound remains a valuable tool in the management of cardiac arrhythmias. Its unique diphenylcyclopropyl-imidazoline structure provides a promising scaffold for the development of novel antiarrhythmic agents with improved efficacy and safety profiles. The significant gap in the publicly available literature regarding the systematic SAR of this compound analogs presents a clear opportunity for future research. A comprehensive investigation into the synthesis and pharmacological evaluation of a diverse library of this compound derivatives is warranted. Such studies, employing detailed electrophysiological and in vivo models, will be instrumental in elucidating the key structural determinants for potent and selective ion channel blockade, ultimately paving the way for the next generation of antiarrhythmic drugs.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C18H18N2 | CID 2747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Discovery of Cibenzoline: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Cibenzoline is a Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of the chemical synthesis and discovery of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the synthetic pathway from commercially available starting materials, provides experimental protocols for key reactions, and summarizes relevant quantitative data. Furthermore, it delves into the history of its discovery by UPSA Laboratories and briefly touches upon its mechanism of action.

Discovery and Development

This compound, also known as cifenline, was initially developed by UPSA SAS (now part of Bristol-Myers Squibb) under the code UP 33-901.[1] As a Class I antiarrhythmic drug, it was investigated for its ability to treat and prevent cardiac arrhythmias.[2][3] Early pharmacological studies focused on its effects on the electrical activity of the cardiac membrane.[4] These investigations revealed that this compound reduces the amplitude and rate of depolarization of the action potential, prolongs its duration, and increases the refractory period.[4] This profile is characteristic of Class I antiarrhythmic agents, with some additional Class IV activity noted.[4] Further studies elucidated its mechanism of action, involving the blockade of sodium channels in cardiac cells, which affects phase 0 depolarization of the cardiac action potential.[5] This inhibition of sodium influx reduces the excitability of cardiac cells and slows conduction velocity, thereby stabilizing the cardiac membrane.[5]

Chemical Synthesis of (±)-Cibenzoline

The synthesis of racemic this compound is a multi-step process commencing from the readily available starting material, benzophenone.[6] The overall synthetic scheme involves a Knoevenagel condensation, followed by a Krapcho deethoxycarbonylation, cyclopropanation, and finally, the formation of the imidazoline ring.

Synthetic Pathway

The synthetic pathway for (±)-Cibenzoline is outlined below.

Experimental Protocols

This step involves the reaction of benzophenone with ethyl cyanoacetate to form ethyl 2-cyano-3,3-diphenylacrylate. A reported procedure utilizes ammonium acetate as a catalyst in heptane.

-

Procedure: In a reaction vessel, benzophenone and ethyl cyanoacetate are dissolved in n-heptane. Ammonium acetate is added as a catalyst. The mixture is heated to reflux for approximately 15 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the product is isolated and purified.

The ethyl 2-cyano-3,3-diphenylacrylate is then subjected to a Krapcho deethoxycarbonylation to yield 3,3-diphenylacrylonitrile.[6] This reaction typically involves heating the ester with a salt in a polar aprotic solvent.[7]

-

Procedure: A mixture of ethyl 2-cyano-3,3-diphenylacrylate, lithium chloride, water, and dimethyl sulfoxide (DMSO) is heated.[6] The reaction proceeds via nucleophilic attack of the chloride ion on the ethyl group of the ester, followed by decarboxylation.[7] After the reaction is complete, the product is isolated and purified.

The cyclopropanation of 3,3-diphenylacrylonitrile is achieved using a sulfur ylide, such as that generated from trimethylsulfoxonium iodide, in what is known as a Corey-Chaykovsky reaction.[6][8]

-

Procedure: To a suspension of sodium hydride in dry DMSO, trimethylsulfoxonium iodide is added portion-wise under an inert atmosphere, resulting in the formation of dimethyloxosulfonium methylide.[6] A solution of 3,3-diphenylacrylonitrile in dry DMSO is then added dropwise to the ylide solution. The reaction mixture is stirred at room temperature and then heated to 50°C for 3 hours. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[6]

The final step is the reaction of 2,2-diphenylcyclopropanecarbonitrile with ethylenediamine in the presence of a catalytic amount of sulfur to form the imidazoline ring of this compound.[6]

-

Procedure: A mixture of 2,2-diphenylcyclopropanecarbonitrile, ethylenediamine, and a catalytic amount of sulfur is heated at 120°C for 3 hours.[6] The plausible mechanism involves the reaction of sulfur with the nitrile to form a thioamide intermediate, which then reacts with ethylenediamine, and upon elimination of hydrogen sulfide and ammonia, yields this compound.[6] After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford (±)-cibenzoline.[6]

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | Ethyl 2-cyano-3,3-diphenylacrylate | C₁₈H₁₅NO₂ | 277.32 | 94.1 | Not Reported |

| 2 | 3,3-Diphenylacrylonitrile | C₁₅H₁₁N | 205.26 | Not Reported | Not Reported |

| 3 | 2,2-Diphenylcyclopropanecarbonitrile | C₁₆H₁₃N | 219.28 | Not Reported | 83-85[6] |

| 4 | (±)-Cibenzoline | C₁₈H₁₈N₂ | 262.36 | Not Reported | 128-130[6] |

Mechanism of Action

This compound is classified as a Class Ia antiarrhythmic agent.[9] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the myocardium.[5] This action decreases the rate of depolarization of the cardiac action potential (Phase 0), leading to a decrease in cardiac cell excitability and a slowing of conduction velocity.[5] this compound also exhibits some potassium channel blocking activity, which prolongs the repolarization phase of the action potential and extends the refractory period.[5]

References

- 1. Synthesis and antiarrhythmic properties of basic amide derivatives of imidazolidine-2,4-dione and pyrrolidine-2,5-dione II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Effects of this compound, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 9. Class Ia antiarrhythmic drug this compound: a new approach to the medical treatment of hypertrophic obstructive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophysiological Effects of Cibenzoline on Myocardium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline is an imidazoline derivative classified as a Class I antiarrhythmic agent, though it exhibits a complex electrophysiological profile with additional properties of Class III and Class IV agents.[1] Primarily developed for the management of both supraventricular and ventricular arrhythmias, its mechanism of action involves the modulation of key cardiac ion channels.[2][3] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on the myocardium, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and the workflows used to study them.

Core Mechanism of Action: Multi-Channel Blockade

This compound exerts its antiarrhythmic effects primarily through the blockade of cardiac sodium channels, with additional inhibitory actions on potassium and calcium channels. This multi-channel activity contributes to its unique electrophysiological signature.

Sodium (Na+) Channel Blockade (Class I Effect)

The principal mechanism of this compound is the blockade of fast sodium channels in cardiac cells.[2] This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decreased rate of depolarization (Vmax).[2][4] This effect is "use-dependent," meaning the blockade is more pronounced at higher heart rates, which is a key feature for targeting tachyarrhythmias.[4][5] By slowing the upstroke of the action potential, this compound decreases the excitability of cardiac cells and slows conduction velocity throughout the myocardium.[2][6]

Potassium (K+) Channel Blockade (Class III Effect)

This compound also demonstrates potassium channel blocking activity, which affects the repolarization phase of the action potential.[2] Specifically, it has been shown to inhibit ATP-sensitive potassium channels (K-ATP) by interacting with the pore-forming Kir6.2 subunit from the cytosolic side.[7][8] This blockade can prolong the action potential duration (APD), thereby extending the effective refractory period.[2] This effect is beneficial in preventing re-entrant arrhythmias, which are sustained by abnormal electrical circuits.[2][9]

Calcium (Ca2+) Channel Blockade (Class IV Effect)

In addition to its effects on sodium and potassium channels, this compound possesses a weak inhibitory action on L-type calcium channels.[3][10][11] This Class IV effect is less pronounced than its sodium channel blockade, with an IC50 for Ca2+ current inhibition significantly higher than that of potent calcium channel blockers like verapamil.[11][12] The blockade of the slow inward calcium current contributes to a negative inotropic effect (reduced contractility) and can further influence atrioventricular (AV) nodal conduction.[9][12]

Anticholinergic and Other Effects

This compound exhibits mild anticholinergic (vagolytic) properties, which can indirectly influence heart rate and conduction.[2][3] This action is attributed to the inhibition of the acetylcholine-activated potassium current (IKACh), which involves the muscarinic K+ channel and/or its coupled G-proteins.[13]

Quantitative Data Summary

The following tables summarize the quantitative electrophysiological effects of this compound as reported in various experimental models.

Table 1: Effects of this compound on Cardiac Ion Channels

| Ion Channel | Preparation | This compound Concentration | Effect | Reference |

| Fast Na+ Current (INa) | Guinea-pig ventricular myocytes | ≥ 3 µM | Significant decrease in Vmax | [4] |

| Frog atrial muscle | 2.6 µM | Notable decrease in amplitude | [10] | |

| Slow Inward Ca2+ Current (ICa,L) | Guinea-pig ventricular myocytes | IC50 = 14 µM | Concentration-dependent inhibition | [12] |

| Guinea-pig ventricular myocytes | IC50 = 30 µM | Concentration-related inhibition | [11] | |

| ATP-Sensitive K+ Current (IK,ATP) | Rat pancreatic β-cells | IC50 = 1.5 µM | Dose-dependent inhibition | [14] |

| Reconstituted KATP channels | IC50 = 22.2 - 30.9 µM | Inhibition via Kir6.2 subunit | [8] | |

| Acetylcholine-activated K+ Current (IK,ACh) | Guinea-pig atrial myocytes | IC50 = 8 µM | Concentration-dependent suppression | [13] |

Table 2: Effects of this compound on Cardiac Action Potential Parameters

| Parameter | Preparation / Model | This compound Concentration / Dose | Effect | Reference |

| Action Potential Amplitude | Frog atrial muscle | 2.6 µM | Reduced | [10] |

| Max. Rate of Depolarization (Vmax) | Canine ventricular muscle | 3 - 8 µM | Inhibited by 36-67% (at 180 bpm) | [5] |

| Guinea-pig papillary muscles | ≥ 3 µM | Significant decrease | [4] | |

| Action Potential Duration (APD) | Canine ventricular muscle | ≥ 3 µM | Lengthened significantly | [5] |

| Rabbit ventricular muscle | Dose-related | Significantly prolonged | [9] | |

| Guinea-pig papillary muscles | ≥ 3 µM | No effect | [4] | |

| Effective Refractory Period (ERP) | Human atrium | 1.4 mg/kg IV | Increased from 198 to 214 ms | [15] |

| Human ventricle | 1.55 - 2.6 mg/kg IV | Increased at higher doses | [16] | |

| Frog atrial muscle | 2.6 µM | Increased | [10] |

Table 3: Effects of this compound on ECG and Intracardiac Intervals (Human Studies)

| Interval | Dose | Percent Change / Absolute Change | Reference |

| PR Interval | 1.0 - 3.0 mg/kg IV | +13% | [17] |

| QRS Duration | 1.0 - 3.0 mg/kg IV | +26% | [17] |

| 1.8 - 2.6 mg/kg IV | +20 to +25 ms | [16] | |

| QTc Interval | 1.0 - 3.0 mg/kg IV | +7% | [17] |

| 1.8 mg/kg IV | +18 ms | [16] | |

| AH Interval | 2.2 - 2.6 mg/kg IV | +17 ms | [16] |

| HV Interval | 1.55 mg/kg IV | +13 ms | [16] |

| 1.8 mg/kg IV | +9 ms | [16] |

Experimental Protocols

The characterization of this compound's electrophysiological effects relies on a range of established methodologies, from the single-cell to the whole-organism level.

In Vitro Single-Cell Electrophysiology (Patch-Clamp)

-

Objective: To measure the effect of this compound on specific ion channel currents (e.g., INa, ICa,L, IK,ATP) in isolated cardiomyocytes.

-

Methodology:

-

Cell Isolation: Cardiomyocytes are enzymatically dissociated from cardiac tissue (e.g., guinea-pig ventricles, frog atria).[4][10][11]

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a fire-polished tip forms a high-resistance seal ("giga-seal") with the cell membrane.[14]

-

Voltage Clamp: The membrane potential is clamped at a specific holding potential. A series of voltage steps are applied to elicit specific ion currents.

-

Drug Application: this compound is applied to the cell via the superfusion bath at known concentrations.

-

Data Acquisition: Changes in current amplitude, kinetics of activation and inactivation, and recovery from inactivation are recorded and analyzed before and after drug application.[4][10] The concentration required for half-maximal inhibition (IC50) is often calculated.[11][12]

-

Isolated Tissue Preparations (Microelectrode Studies)

-

Objective: To assess the effects of this compound on action potential characteristics in intact myocardial tissue.

-

Methodology:

-

Tissue Preparation: Tissues such as ventricular papillary muscles or atrial trabeculae are dissected and placed in a tissue bath continuously superfused with oxygenated Tyrode's solution at a physiological temperature.[4][5]

-

Stimulation: The tissue is stimulated at a fixed frequency using external electrodes.

-

Intracellular Recording: A sharp glass microelectrode filled with KCl is used to impale a cell to record transmembrane action potentials.

-

Parameter Measurement: Key action potential parameters are measured, including amplitude, Vmax, and duration at different levels of repolarization (e.g., APD50, APD90).[5][9]

-

Drug Perfusion: this compound is added to the superfusate to determine its effects on these parameters in a concentration-dependent manner.

-

In Vivo Electrophysiological (EP) Studies

-

Objective: To evaluate the effects of this compound on the cardiac conduction system, refractoriness, and arrhythmia inducibility in a whole-animal or human model.

-

Methodology:

-

Catheter Placement: Multipolar electrode catheters are inserted intravenously and positioned in various locations within the heart (e.g., high right atrium, His bundle region, right ventricular apex) under fluoroscopic guidance.[17][18]

-

Baseline Measurements: Baseline intracardiac intervals (AH, HV), sinus cycle length, and refractory periods are measured.

-

Programmed Electrical Stimulation (PES): A series of precisely timed electrical stimuli (e.g., an S1-S2 protocol) are delivered to determine the effective refractory periods of different cardiac tissues (atrium, ventricle, AV node).[18][19]

-

Drug Administration: this compound is administered intravenously at a specified dose and infusion rate.[16][18]

-

Post-Drug Measurements: All baseline measurements and PES protocols are repeated to quantify the drug's effects on conduction times and refractoriness.[15][16][18] Arrhythmia induction protocols may also be performed before and after the drug to assess its antiarrhythmic efficacy.[17]

-

Visualizations: Pathways and Workflows

Caption: this compound's primary ion channel targets and cellular effects.

Caption: Workflow for assessing electrophysiological drug effects.

Caption: Logical flow from channel blockade to antiarrhythmic effect.

Conclusion

This compound is a potent antiarrhythmic agent with a complex electrophysiological profile. Its primary Class I action, the use-dependent blockade of fast sodium channels, effectively slows cardiac conduction and reduces excitability. This is complemented by Class III effects, through potassium channel blockade that prolongs the refractory period, and weak Class IV effects from calcium channel inhibition. This multi-channel antagonism makes this compound effective against a range of arrhythmias but also necessitates careful consideration of its effects on cardiac conduction intervals and myocardial contractility. The experimental methodologies outlined herein provide a robust framework for the continued investigation and development of novel antiarrhythmic therapies.

References

- 1. This compound. A review of its pharmacological properties and therapeutic potential in arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 3. What is this compound Succinate used for? [synapse.patsnap.com]

- 4. Na+ channel blocking effects of this compound on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blockade of cardiac ATP-sensitive K+ channel by this compound targets its pore-forming subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antiarrhythmic agent this compound inhibits KATP channels by binding to Kir6.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects on rabbit nodal, atrial, ventricular and Purkinje cell potentials of a new antiarrhythmic drug, this compound, which protects against action potential shortening in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of this compound, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of Ca2+ channel inhibitory effects of this compound with verapamil on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of the myocardial Ca2+ inward current by the class 1 antiarrhythmic agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanism of this compound-induced anticholinergic action in single atrial myocytes: comparison with effect of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of the ATP-sensitive potassium channel by class I antiarrhythmic agent, this compound, in rat pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophysiologic effects of a class I antiarrhythmic agent, this compound, on the refractoriness and conduction of the human atrium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrophysiologic effects of this compound in humans related to dose and plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiarrhythmic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrophysiologic effects, antiarrhythmic activity and pharmacokinetics of this compound studied with programmed stimulation of the heart in patients with supraventricular reentrant tachycardias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

Cibenzoline's Primary Effects on Sodium and Potassium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline is a class I antiarrhythmic agent with a primary mechanism of action involving the modulation of cardiac ion channels. As a compound with significant effects on both sodium and potassium currents, a thorough understanding of its electrophysiological profile is crucial for its application in research and drug development. This technical guide provides a comprehensive overview of the core effects of this compound on sodium and potassium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Mechanism of Action

This compound primarily exerts its antiarrhythmic effects by blocking fast sodium channels, a characteristic of Class I antiarrhythmic drugs. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in non-nodal cardiac tissues. Additionally, this compound exhibits significant effects on several potassium channels, contributing to its overall electrophysiological profile and therapeutic potential. This dual action on both depolarizing and repolarizing currents underscores the complexity of its pharmacological activity.

Quantitative Data on Channel Inhibition

The following tables summarize the quantitative effects of this compound on various sodium and potassium channel currents as determined by electrophysiological studies.

| Sodium Channel Current (INa) | Parameter | Value | Cell Type | Reference |

| Total Sodium Current (INa) | Kd | 7.8 µM | Guinea-pig ventricular cells | [1] |

| Use-Dependent Block | Recovery Time Constant (τR) | 26.2 s | Guinea-pig ventricular myocytes | [2] |

| Potassium Channel Currents | Parameter | Value | Cell Type | Reference |

| Rapidly activating delayed rectifier potassium current (IKr) / hERG | IC50 | 8.8 ± 1.1 µM | Rat sino-atrial nodal cells | [3] |

| Slowly activating delayed rectifier potassium current (IKs) | IC50 | 12.3 ± 1.8 µM | Rat sino-atrial nodal cells | [3] |

| ATP-sensitive potassium current (IK(ATP)) | IC50 | 1.5 µM | Rat pancreatic β-cells | [4] |

| Inward rectifier potassium current (IK1) | Kd | 33.7 µM | Guinea-pig ventricular cells | [1] |

| Transient outward potassium current (Ito) | Effect | Abolished "notch" | Rabbit Purkinje fibres | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the quantitative data tables.

Whole-Cell Patch-Clamp Recording of Ionic Currents in Isolated Cardiomyocytes

This protocol is fundamental for characterizing the effects of this compound on various ion channels.

1. Cell Isolation:

-

Ventricular myocytes are enzymatically isolated from adult guinea pig or rabbit hearts.

-

The heart is cannulated via the aorta and retrogradely perfused with a Ca2+-free Tyrode's solution to stop contractions.

-

This is followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.

-

The digested ventricular tissue is then minced and gently agitated to release individual myocytes.

-

The isolated cells are stored in a high-K+ solution at 4°C until use.

2. Electrophysiological Recording:

-

Isolated myocytes are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

Borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution are used for recording.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Membrane currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

3. Voltage-Clamp Protocols for Specific Currents:

-

Sodium Current (INa): To isolate INa, potassium currents are blocked with internal Cs+ and external tetraethylammonium (TEA), and calcium currents are blocked with Cd2+ or by using a Ca2+-free external solution. Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure full channel availability, and then depolarizing voltage steps are applied to elicit INa.

-

Delayed Rectifier Potassium Currents (IKr and IKs): To isolate these currents, sodium and calcium channels are blocked. IKr and IKs are elicited by depolarizing voltage steps of varying durations. Specific blockers like E-4031 for IKr and HMR 1556 for IKs can be used to separate the two components.

-

ATP-Sensitive Potassium Current (IK(ATP)): This current is induced by metabolic inhibition (e.g., using cyanide or oligomycin) or by including a low concentration of ATP in the internal pipette solution.

-

Inward Rectifier Potassium Current (IK1): IK1 is measured by applying hyperpolarizing and depolarizing voltage steps from the holding potential.

-

Transient Outward Potassium Current (Ito): Ito is elicited by a short depolarizing prepulse to inactivate sodium channels, followed by a test pulse to a more positive potential. 4-aminopyridine (4-AP) can be used to block Ito.

4. Drug Application:

-

This compound is dissolved in the external solution at various concentrations.

-

The drug-containing solution is applied to the cell via a perfusion system.

-

The effects of the drug on the specific ion channel currents are measured and compared to the control recordings.

Signaling Pathways and Mechanisms of Action

The primary effect of this compound is the direct blockade of sodium and potassium channels, which alters the cardiac action potential.

Effect on Cardiac Action Potential

References

- 1. Intracellular Cardiac Signaling Pathways Altered by Cancer Therapies - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cardiac contraction and relaxation are regulated by distinct subcellular cAMP pools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative actions of this compound and disopyramide on I(Kr) and I(Ks) currents in rat sino-atrial nodal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Anticholinergic Profile of Cibenzoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the anticholinergic properties of Cibenzoline, a Class Ia antiarrhythmic agent. While primarily known for its sodium channel-blocking effects, this compound exhibits a secondary but clinically relevant anticholinergic profile that contributes to its overall therapeutic and adverse effect spectrum. This document synthesizes quantitative data from key studies, details the experimental protocols used for its characterization, and visualizes the underlying molecular interactions and experimental workflows.

Executive Summary

This compound's anticholinergic activity is characterized as mild to moderate, and notably less potent than that of the comparator drug, disopyramide.[1][2] This activity stems from its interaction with muscarinic acetylcholine receptors, influencing cardiac electrophysiology and potentially leading to systemic anticholinergic effects. The drug's mechanism of action extends beyond simple receptor blockade, involving interactions with downstream signaling components such as G-proteins and potassium channels.[1] This guide offers a comprehensive resource for understanding and further investigating these properties.

Quantitative Pharmacological Data

The anticholinergic effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative perspective against other relevant compounds.

Table 1: Muscarinic Receptor Binding Affinity

| Compound | Preparation | Radioligand | Ki (μM) | Reference |

| This compound | Rat Heart Membranes | [³H]-Quinuclidinyl Benzylate | 15.8 ± 1.6 | [2] |

| This compound | Rat Cerebral Cortex Membranes | [³H]-Quinuclidinyl Benzylate | 31.6 ± 1.5 | [2] |

| Disopyramide | Rat Heart Membranes | [³H]-Quinuclidinyl Benzylate | 12 ± 3.5 | [2] |

| Disopyramide | Rat Cerebral Cortex Membranes | [³H]-Quinuclidinyl Benzylate | 7.8 ± 1.3 | [2] |

| Atropine | Rat Heart Membranes | [³H]-Quinuclidinyl Benzylate | 0.013 ± 0.001 | [2] |

| Atropine | Rat Cerebral Cortex Membranes | [³H]-Quinuclidinyl Benzylate | 0.006 ± 0.001 | [2] |

Table 2: Functional Anticholinergic Potency

| Compound | Model | Measured Effect | EC50 / IC50 (μM) | Reference |

| This compound | Guinea Pig Atrial Myocytes | Inhibition of ACh-induced K⁺ current | 8 | [1] |

| Disopyramide | Guinea Pig Atrial Myocytes | Inhibition of ACh-induced K⁺ current | 3 | [1] |

Table 3: In Vivo Anticholinergic Effects

| Compound | Model | Dosage | Effect | Reference |

| This compound | Anesthetized Dogs | 7 mg/kg i.v. | Reduction of vagal stimulation-induced bradycardia | [2] |

| Disopyramide | Anesthetized Dogs | 2.5 mg/kg i.v. | Similar reduction of vagal stimulation-induced bradycardia as this compound at 7 mg/kg | [2] |

| This compound | Anesthetized Dogs | 5.5 mg/kg/h infusion | 52% maximal inhibition of vagal stimulation | [2] |

| Disopyramide | Anesthetized Dogs | 11.6 mg/kg/h infusion | 95% maximal inhibition of vagal stimulation | [2] |

| Atropine | Anesthetized Dogs | 0.17 mg/kg/h infusion | 98% maximal inhibition of vagal stimulation | [2] |

| This compound | Non-anesthetized Dogs | - | 33 ± 4% inhibition of vagal-tone-induced tachycardia | [2] |

| Disopyramide | Non-anesthetized Dogs | - | 134 ± 20% inhibition of vagal-tone-induced tachycardia | [2] |

| Atropine | Non-anesthetized Dogs | - | 206 ± 19% inhibition of vagal-tone-induced tachycardia | [2] |

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data. The following sections outline the key experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.

Methodology:

-

Tissue Preparation: Hearts and cerebral cortices are dissected from rats. The tissues are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fractions containing the muscarinic receptors.

-

Binding Reaction: The membrane preparations are incubated with a radiolabeled muscarinic receptor antagonist, such as [³H]-Quinuclidinyl Benzylate ([³H]-QNB), and varying concentrations of the test compound (this compound, disopyramide, or atropine).

-

Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The inhibition of specific [³H]-QNB binding by the test compounds is analyzed to calculate the inhibitory constant (Ki), which reflects the binding affinity of the compound for the receptor.

Isolated Myocyte Electrophysiology

Objective: To assess the functional anticholinergic effect of this compound on ion channel activity in cardiac cells.

Methodology:

-

Cell Isolation: Single atrial myocytes are isolated from guinea pig hearts using enzymatic digestion.

-

Whole-Cell Patch Clamp: The tight-seal whole-cell voltage-clamp technique is employed to measure ion currents across the cell membrane. A patch pipette filled with a specific intracellular solution (containing GTP or GTP-γ-S) is sealed onto the surface of a myocyte.

-

Induction of K⁺ Current: Acetylcholine (ACh) is applied to the cell to activate the muscarinic acetylcholine-gated potassium current (IK,ACh) through the activation of G-proteins.

-

Drug Application: this compound or disopyramide is then introduced at various concentrations to determine their inhibitory effect on the ACh-induced K⁺ current.

-

Data Analysis: The concentration-response relationship for the inhibition of the K⁺ current is used to determine the EC50 value, representing the concentration of the drug that produces a half-maximal inhibitory effect.

In Vivo Hemodynamic Studies in Anesthetized Dogs

Objective: To evaluate the anticholinergic effects of this compound on cardiac function in a living organism.

Methodology:

-

Animal Preparation: Dogs are anesthetized, and catheters are inserted for drug administration (intravenous bolus or infusion) and for monitoring cardiovascular parameters such as heart rate and blood pressure.

-

Vagal Stimulation: The vagus nerve is electrically stimulated to induce bradycardia (a slowing of the heart rate), a physiological response mediated by acetylcholine.

-

Drug Administration: this compound, disopyramide, or atropine is administered intravenously.

-

Measurement of Response: The degree to which each drug reduces the vagal stimulation-induced bradycardia is quantified.

-

Data Analysis: The effects of different doses and infusion rates of the drugs are compared to assess their relative anticholinergic potency in vivo.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes discussed.

References

Early Preclinical Research and Development of Cibenzoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline is a Class I antiarrhythmic agent, primarily exerting its effects through the blockade of cardiac sodium channels. Its development involved extensive preclinical evaluation to characterize its pharmacological profile, including its mechanism of action, pharmacokinetics, metabolism, and safety. This technical guide provides an in-depth overview of the core preclinical research that formed the foundation for the clinical investigation of this compound.

Chemical Synthesis

The synthesis of this compound, chemically known as 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole, can be achieved through a multi-step process. A common synthetic route involves the reaction of diphenylacetonitrile with a suitable cyclopropanating agent, followed by the formation of the imidazoline ring.

A general workflow for the synthesis is outlined below:

Pharmacodynamics and Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes. This action reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity.[1][2] this compound exhibits use-dependent block, meaning its blocking effect is more pronounced at higher heart rates.

In addition to sodium channel blockade, this compound also demonstrates effects on other ion channels, contributing to its overall electrophysiological profile. These include:

-

Potassium Channel Blockade: this compound has been shown to block certain potassium channels, which can contribute to a prolongation of the action potential duration.

-

Calcium Channel Blockade: At higher concentrations, this compound can inhibit L-type calcium channels.

-

Na+/Ca2+ Exchanger (NCX) Inhibition: this compound inhibits both the outward and inward components of the Na+/Ca2+ exchange current.[3]

The multi-channel blocking effects of this compound are summarized in the following signaling pathway diagram:

In Vitro Electrophysiology

Preclinical evaluation of this compound's electrophysiological effects was conducted on isolated cardiac preparations.

Table 1: In Vitro Electrophysiological Effects of this compound

| Parameter | Species/Tissue | Concentration | Effect |

| IC50 (Outward NCX Current) | Guinea Pig Ventricular Myocytes | 77 µM | Inhibition of Na+/Ca2+ exchange current[3] |

| IC50 (Inward NCX Current) | Guinea Pig Ventricular Myocytes | 84 µM | Inhibition of Na+/Ca2+ exchange current[3] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Oral Administration)

| Species | Dose (mg/kg) | Cmax | Tmax | AUC | Bioavailability |

| Rat | 50 | Data not available | Data not available | Data not available | Data not available |

| Dog | 13.8 | Data not available | Data not available | Data not available | Data not available |

Table 3: Excretion of this compound and its Metabolites in Preclinical Species

| Species | Route | Dose (mg/kg) | % Excreted in Urine (Time) | % Excreted in Feces (Time) | % Unchanged Drug in Urine (24h) |

| Rat | Oral | 50 | 27.0 - 32.1 (3 days) | 41.5 - 54.5 (3 days) | 7.6 |

| Dog | Oral | 13.8 | 60.5 (6 days) | 19.2 (6 days) | 41.6 |

Metabolism

This compound is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The main metabolic pathways include hydroxylation and N-dealkylation.

Toxicology

The safety profile of this compound was assessed through a series of toxicology studies in preclinical species.

Table 4: Acute Toxicity of this compound

| Species | Route | LD50 |

| Mouse | Oral | Data not available |

| Mouse | Intravenous | Data not available |

| Rat | Oral | Data not available |

| Rat | Intravenous | Data not available |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The following protocol outlines the general procedure for recording ion channel currents in isolated cardiomyocytes or cell lines expressing the channel of interest (e.g., HEK293 cells stably expressing NaV1.5).

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

In Vivo Arrhythmia Model: Ouabain-Induced Arrhythmia in Guinea Pigs

This model is used to assess the antiarrhythmic efficacy of compounds against arrhythmias induced by cardiac glycoside toxicity.

Conclusion

The early preclinical research on this compound provided a solid foundation for its progression into clinical development. The studies characterized its primary mechanism as a sodium channel blocker with additional effects on other cardiac ion channels. Pharmacokinetic and metabolism studies in animal models offered insights into its disposition. While this guide summarizes the core preclinical data, further detailed investigations into specific aspects such as dose-ranging toxicity and a broader range of arrhythmia models were also crucial components of its comprehensive preclinical evaluation. This information collectively supported the initial clinical trials to assess the safety and efficacy of this compound in patients with cardiac arrhythmias.

References

The Pharmacokinetic and Pharmacodynamic Profile of Cibenzoline: A Technical Guide

Cibenzoline is a Class Ia antiarrhythmic agent utilized in the management of both ventricular and supraventricular arrhythmias.[1] Its therapeutic efficacy is rooted in its specific interactions with cardiac ion channels, leading to modifications of the electrophysiological properties of the heart. A thorough understanding of its pharmacokinetic and pharmacodynamic profile is essential for its safe and effective clinical application, particularly considering inter-individual variability influenced by factors such as age and renal function.[2] This guide provides a detailed overview of the core pharmacokinetic and pharmacodynamic properties of this compound, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action and metabolic pathways.

Pharmacokinetics

The disposition of this compound in the body is characterized by rapid oral absorption, distribution following a bicompartmental model, metabolism primarily via cytochrome P450 enzymes, and significant renal excretion.[3][4] The pharmacokinetic parameters of this compound can be influenced by the patient's renal function, necessitating dose adjustments in individuals with renal impairment.[5][6]

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with a bioavailability approaching 100%.[4] The time to reach maximum plasma concentration (Tmax) is approximately 1.6 to 2.9 hours.[5][7] The drug distributes in the body according to a two-compartment model.[3] The apparent volume of distribution is approximately 276 liters, similar to that observed in healthy subjects.[6]

Metabolism and Excretion

This compound is metabolized in the liver, with studies indicating the involvement of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A, in its stereoselective metabolism.[8] The primary metabolites include p-hydroxythis compound and 4,5-dehydrothis compound.[8] A significant portion of the drug is excreted unchanged in the urine.[7]

The elimination half-life of this compound ranges from approximately 7.6 to 22.3 hours, with a harmonic mean of 12.3 hours in arrhythmia patients.[2] This half-life is prolonged in patients with renal impairment and increases with age.[2][6] Total body clearance is correlated with the degree of renal impairment, emphasizing the need for dosage adjustments in this patient population.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound.

| Parameter | Value | Patient Population |

| Bioavailability | ~92-100% | Healthy Subjects |

| Tmax (Time to Peak Plasma Concentration) | 1.6 - 2.9 hours | Healthy Subjects & Patients with Normal Renal Function |

| Cmax (Peak Plasma Concentration) | 596 ± 228 ng/mL (after 4 mg/kg single oral dose) | Patients with Normal Renal Function |

| Elimination Half-life (t½) | 7.3 - 12.3 hours | Healthy Subjects & Patients with Normal Renal Function |

| Elimination Half-life (t½) in Renal Impairment | 13.5 - 23.6 hours | Patients with Renal Dysfunction |

| Volume of Distribution (Vd) | 276 L | Patients with Renal Impairment |

| Total Body Clearance | 707 - 826 mL/min | Healthy Subjects |

| Total Body Clearance in Renal Impairment | 224 mL/min | Patients with Renal Failure |

| Renal Clearance | 439 - 499 mL/min | Healthy Subjects |

| Fraction Excreted Unchanged in Urine | ~60% | Healthy Subjects |

Table 1: Pharmacokinetic Parameters of this compound. [2][4][5][6][7][9]

Experimental Protocols

Pharmacokinetic Studies in Humans:

-

Study Design: Ascending multiple-dose efficacy studies and single oral administration studies have been conducted in patients with arrhythmias and healthy subjects.[2][5]

-

Drug Administration: this compound has been administered both orally (in capsule or tablet form) and intravenously.[5][7][10]

-

Sample Collection: Blood samples were typically drawn at multiple time points before and after drug administration (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[5] Urine samples were also collected to determine the amount of unchanged drug excreted.[7]

-

Analytical Method: Plasma and urine concentrations of this compound were measured using high-performance liquid chromatography (HPLC) or gas-liquid chromatography (GLC).[5][7]

-

Pharmacokinetic Analysis: The data were analyzed using pharmacokinetic models, such as a bicompartmental model, to calculate parameters like elimination half-life, clearance, and volume of distribution.[3]

Pharmacodynamics

This compound is classified as a Class Ia antiarrhythmic agent, though it also exhibits some properties of Class III and IV agents.[1][11] Its primary mechanism of action involves the blockade of cardiac sodium channels, with additional effects on potassium and calcium channels.[11][12]

Mechanism of Action

This compound's primary effect is the blockade of fast sodium channels in cardiac cells.[12] This action reduces the rate of depolarization (Phase 0) of the cardiac action potential, thereby decreasing the excitability of cardiac cells and slowing conduction velocity.[11][12] By stabilizing the cardiac membrane, this compound helps to suppress abnormal electrical impulses that can lead to arrhythmias.[11][12]

In addition to sodium channel blockade, this compound also exhibits some potassium channel blocking activity, which prolongs the repolarization phase of the action potential and extends the effective refractory period.[12] This effect is beneficial in preventing reentrant arrhythmias.[12] this compound also has some calcium channel-blocking activity, though this is less pronounced than its effects on sodium channels.[11] Furthermore, it possesses mild anticholinergic properties which may contribute to its overall antiarrhythmic effects.[11][13]

Electrophysiological Effects

The effects of this compound on the electrical activity of the heart are evident on the electrocardiogram (ECG) and during invasive electrophysiological studies. Administration of this compound can lead to a prolongation of the PR interval, QRS duration, and the corrected QT (QTc) interval.[14] It also increases the His-Purkinje conduction time (HV interval) and the effective refractory periods of the atria and ventricles.[10][14]

Quantitative Pharmacodynamic Data

| Parameter | Effect of this compound |

| PR Interval | Prolongation |

| QRS Duration | Prolongation |

| QTc Interval | Prolongation |

| HV Interval (His-Purkinje Conduction Time) | Prolongation |

| Atrial Effective Refractory Period | Increased |

| Ventricular Effective Refractory Period | Increased |

| Sinus Cycle Length | Shortened |

| Atrioventricular Nodal Conduction Time (AH interval) | Increased |

Table 2: Electrophysiological Effects of this compound. [3][4][10][14]

Experimental Protocols

Electrophysiological Studies in Humans:

-

Study Design: Studies have been conducted in patients with supraventricular and ventricular arrhythmias.[3][14]

-

Drug Administration: this compound was administered intravenously as a bolus followed by a slow infusion, or orally.[10][14]

-

Measurements: Standard 12-lead ECGs and intracardiac electrograms were recorded. Programmed electrical stimulation of the heart was used to assess effects on conduction times, refractory periods, and the inducibility of arrhythmias.[3][14]

In Vitro Electrophysiological Studies:

-

Preparation: Studies have been performed on isolated cardiac preparations, such as frog atrial muscle, and isolated atrial myocytes from guinea pig hearts.[13][15]

-

Techniques: The double sucrose gap technique and the tight-seal whole-cell voltage-clamp technique were used to measure action potentials and transmembrane currents.[13][15] These techniques allow for the direct assessment of the drug's effects on specific ion channels.

Dose-Response Relationship

The antiarrhythmic effect of this compound is proportional to its plasma concentration.[16] Studies have shown that plasma concentrations over 300 ng/mL are generally associated with a reduction in the frequency of premature ventricular complexes (PVCs).[16] The relationship between plasma concentration and the reduction in PVC frequency can be described by the Hill equation.[16] For a 90% reduction in PVC frequency, the required plasma concentration (C90) has been reported to range from 215 to 405 ng/mL.[16]

Visualizations

The following diagrams illustrate the key pathways and relationships described in this guide.

Caption: Pharmacokinetic pathway of this compound.

Caption: Mechanism of action of this compound on cardiac ion channels.

Caption: Relationship between patient factors and the need for dose adjustment.

References

- 1. This compound. A review of its pharmacological properties and therapeutic potential in arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of oral this compound in arrhythmia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiologic effects, antiarrhythmic activity and pharmacokinetics of this compound studied with programmed stimulation of the heart in patients with supraventricular reentrant tachycardias - PubMed [pubmed.ncbi.nlm.nih.gov]